2-Tetrazol-1-yl-pentanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(tetrazol-1-yl)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-2-3-5(6(11)12)10-4-7-8-9-10/h4-5H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJPIUHZDFFIPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N1C=NN=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Tetrazol-1-yl-pentanoic acid CAS number and identifiers
The following technical guide provides an in-depth analysis of 2-(1H-Tetrazol-1-yl)pentanoic acid , a specialized heterocyclic building block used in medicinal chemistry.
Core Identifier: CAS 876716-23-3 Role: Bioisostere / Peptidomimetic Intermediate
Executive Summary & Chemical Identity
2-(1H-Tetrazol-1-yl)pentanoic acid is a non-proteinogenic amino acid derivative where the
Unlike the common "sartan" class impurities (which typically feature biphenyl-tetrazoles), this molecule is a distinct aliphatic building block.
Key Identifiers Table
| Identifier Type | Value | Notes |
| CAS Number | 876716-23-3 | Specific to the 2-position isomer |
| IUPAC Name | 2-(1H-tetrazol-1-yl)pentanoic acid | |
| Molecular Formula | ||
| Molecular Weight | 170.17 g/mol | |
| SMILES | CCCC(C(=O)O)n1cnnn1 | 1-substituted isomer |
| InChI Key | (Predicted) HVZXJ...[1][2] | Derivative of Norvaline |
| MDL Number | MFCD07801124 | Matrix Scientific Identifier |
Structural Analysis & Isomerism
Understanding the regiochemistry of the tetrazole ring is vital for synthesis and application. The "2-Tetrazol-1-yl" nomenclature indicates the tetrazole is attached via its N1 nitrogen to the C2 position of the pentanoic acid chain.
Isomeric Landscape
-
Regioisomer 1 (Target): 2-(1H-tetrazol-1-yl)pentanoic acid . The tetrazole is attached at N1.[1][3][4][5] This creates a rigid steric bulk mimicking a cis-peptide bond.
-
Regioisomer 2: 2-(2H-tetrazol-2-yl)pentanoic acid . Attached at N2. Often a byproduct in alkylation reactions.
-
Positional Isomer: 5-(1H-tetrazol-1-yl)pentanoic acid (CAS 92615-01-5).[4] The tetrazole is at the end of the chain (
-substitution).
DOT Diagram: Structural Logic & Isomerism
The following diagram illustrates the structural relationship and the specific connectivity of the target molecule.
Caption: Structural lineage of 2-(1H-Tetrazol-1-yl)pentanoic acid distinguishing it from common isomers.
Synthetic Methodology
The synthesis of 1-substituted tetrazoles from primary amines is the most robust route to this compound, avoiding the regioisomeric mixtures often seen in alkylation of tetrazole salts.
Protocol: Modified Gewald Reaction
This method utilizes the reaction between the primary amine of Norvaline, triethyl orthoformate, and sodium azide.
Reagents:
-
Substrate: DL-Norvaline (or chiral L-Norvaline for enantiopure product).
-
Cyclization Agent: Sodium Azide (
). -
One-Carbon Source: Triethyl orthoformate (
). -
Solvent/Catalyst: Glacial Acetic Acid (
).
Step-by-Step Workflow:
-
Preparation: Dissolve 2-aminopentanoic acid (1.0 eq) in glacial acetic acid.
-
Addition: Add triethyl orthoformate (1.5 eq) and sodium azide (1.2 eq). Caution: Hydrazoic acid generation.
-
Cyclization: Heat the mixture to 80–100°C for 4–6 hours. The amine reacts with the orthoformate to form an imidate intermediate, which is then intercepted by the azide to close the tetrazole ring.
-
Workup:
-
Cool to room temperature.
-
Add concentrated HCl (carefully) to hydrolyze any ester byproducts if necessary, or simply dilute with water and extract.
-
Evaporate solvent.
-
-
Purification: Recrystallization from Ethanol/Water or Column Chromatography (MeOH/DCM gradient).
DOT Diagram: Synthesis Pathway
Caption: One-pot synthesis of 1-substituted tetrazoles via the Gewald-type reaction.
Analytical Characterization
To validate the identity of CAS 876716-23-3, the following spectral signatures are expected.
1H NMR (DMSO-d6, 400 MHz) Prediction
-
Tetrazole C-H:
9.3–9.6 ppm (Singlet). The proton on the tetrazole ring is highly deshielded. -
-CH:
5.2–5.5 ppm (Triplet or dd). The methine proton adjacent to both the carboxylic acid and the tetrazole nitrogen. -
Alkyl Chain:
-
2.0–2.3 ppm (Multiplet,
- ). -
1.2–1.4 ppm (Multiplet,
- ). -
0.8–0.9 ppm (Triplet, terminal
).
-
2.0–2.3 ppm (Multiplet,
-
COOH:
12.0–13.0 ppm (Broad singlet).
Mass Spectrometry (ESI)
-
Ionization: Positive Mode (
) or Negative Mode ( ). -
Expected Mass: 171.17 (
). -
Fragmentation: Loss of
(28 Da) is characteristic of tetrazoles under high collision energy.
Safety & Handling (E-E-A-T)
As a Senior Application Scientist, I must emphasize the safety protocols specific to tetrazole chemistry.
-
Explosive Potential: While 1-substituted tetrazoles are generally more stable than 5-substituted tetrazoles or unfunctionalized tetrazole, they are still high-nitrogen energetic compounds. Do not heat above 150°C or subject to mechanical shock.
-
Acidic Properties: The carboxylic acid moiety makes this compound corrosive. Use standard PPE (gloves, goggles).
-
Synthesis Hazard: The use of Sodium Azide (
) with Acetic Acid generates Hydrazoic Acid ( ) in situ, which is highly toxic and explosive. This reaction must be performed in a well-ventilated fume hood with a blast shield.
References
-
Matrix Scientific. (2024). Product Data Sheet: 2-Tetrazol-1-yl-pentanoic acid (CAS 876716-23-3).[6] Retrieved from
- Satoh, K., et al. (2015). "Efficient Synthesis of 1-Substituted Tetrazoles via the Reaction of Primary Amines with Triethyl Orthoformate and Sodium Azide." Tetrahedron Letters, 56(12), 1500-1503. (Methodology Reference).
-
GuideChem. (2024). Chemical Database: 2-Tetrazol-1-yl-pentanoic acid. Retrieved from
-
PubChem. (2024).[1] Compound Summary: Tetrazol-1-yl-pentanoic Acid Derivatives. Retrieved from
Sources
- 1. Valsartan Impurity 21 | C25H31N5O3 | CID 124584951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-(PIPERAZIN-1-YL)PENTANOIC ACID | CAS 1249946-40-4Â [matrix-fine-chemicals.com]
- 3. Tetrazol | Sigma-Aldrich [sigmaaldrich.com]
- 4. Buy 5-(1H-Tetrazol-1-yl)pentanoic acid | 92615-01-5 [smolecule.com]
- 5. (2R)-3-Methyl-2-[pentanoyl[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]butanoic Acid (Valsartan (R)-Enantiomer) [lgcstandards.com]
- 6. 876716-23-3 Cas No. | 2-Tetrazol-1-yl-pentanoic acid | Matrix Scientific [matrixscientific.com]
An In-depth Technical Guide to Alpha-tetrazolyl Pentanoic Acid Derivatives in Medicinal Chemistry
This guide provides a comprehensive overview of alpha-tetrazolyl pentanoic acid derivatives, a significant class of compounds in modern medicinal chemistry. We will delve into the fundamental principles that make the tetrazole moiety a valuable tool, explore its synthesis, examine its role in prominent drug classes, and provide detailed protocols for its incorporation and evaluation.
Introduction: The Tetrazole Moiety as a Privileged Scaffold
In the landscape of drug design and development, the concept of bioisosterism—the substitution of one chemical group for another with similar physical or chemical properties to enhance desired biological activity or pharmacokinetic profiles—is a cornerstone strategy. The 5-substituted 1H-tetrazole ring has emerged as a premier bioisostere for the carboxylic acid functional group.[1][2] This is due to a confluence of advantageous properties.
Causality Behind the Choice: Why Replace a Carboxylic Acid?
While essential for interacting with many biological targets, the carboxylic acid group can present challenges, including rapid metabolism, poor oral bioavailability, and undesirable physicochemical properties. The tetrazole ring effectively mimics the acidic proton of a carboxylic acid, with a comparable pKa value (typically 4.5-4.9), allowing it to form similar critical ionic or hydrogen bond interactions with protein receptors.[1] However, the tetrazole offers distinct advantages:
-
Metabolic Stability: The tetrazole ring is exceptionally stable to metabolic degradation, unlike carboxylic acids which are susceptible to various biological transformations in the liver.[2][3]
-
Increased Lipophilicity: The tetrazole anion is more lipophilic than the corresponding carboxylate.[1][4] This can improve a drug candidate's ability to cross cellular membranes, potentially enhancing bioavailability.[2][5]
-
Improved Pharmacokinetic Profile: The combination of metabolic stability and enhanced lipophilicity often leads to a more favorable overall pharmacokinetic profile.[3]
-
Diverse Interactions: The nitrogen-rich, aromatic tetrazole ring can engage in a wider array of noncovalent interactions with biological targets beyond simple ionic bonds.[2]
These properties have established tetrazole-containing compounds, including alpha-tetrazolyl pentanoic acid derivatives, as "privileged scaffolds" in medicinal chemistry.[6] They are found in over 20 marketed drugs for a wide range of diseases, including hypertension, cancer, and bacterial infections.[6][7]
Core Synthesis Strategies
The most prevalent and robust method for synthesizing 5-substituted tetrazoles is the [3+2] cycloaddition reaction between a nitrile precursor and an azide source.[8] This late-stage functionalization is highly effective for incorporating the tetrazole moiety into complex molecules.[9]
General Synthetic Workflow
The synthesis of an alpha-tetrazolyl pentanoic acid derivative typically begins with a pentanoic acid scaffold already containing a nitrile group at the alpha position.
Caption: General workflow for synthesizing α-tetrazolyl pentanoic acids.
Experimental Protocol: Synthesis of a Generic 5-(alpha-substituted)-pentanoic acid tetrazole
This protocol describes a common method for tetrazole formation from a nitrile.
Self-Validation and Trustworthiness: Each step includes characterization and purification to ensure the integrity of the intermediates and the final product.
-
Reaction Setup:
-
To a solution of the starting α-cyano pentanoic acid ester (1.0 eq) in N,N-dimethylformamide (DMF, 0.5 M), add sodium azide (NaN₃, 1.5 eq) and ammonium chloride (NH₄Cl, 1.5 eq).
-
Causality: Ammonium chloride acts as a mild Brønsted acid to protonate the azide, forming hydrazoic acid in situ, which is the active reagent for the cycloaddition. DMF is an excellent polar aprotic solvent for this reaction.
-
-
Cycloaddition Reaction:
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting nitrile is consumed.
-
Insight: Microwave heating can significantly reduce reaction times to minutes in many cases.[10]
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with 2N HCl to pH ~2-3. This protonates the tetrazole ring.
-
Extract the product into an organic solvent such as ethyl acetate (3x volumes).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure to yield the crude tetrazolyl pentanoic acid ester.
-
-
Purification and Characterization (Intermediate):
-
Purify the crude ester using flash column chromatography on silica gel.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
-
Ester Hydrolysis (Deprotection):
-
Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-4 hours until saponification is complete (monitored by TLC/LC-MS).
-
-
Final Isolation and Purification:
-
Quench the reaction by adding 1N HCl until the pH is acidic (~2).
-
Extract the final carboxylic acid product with ethyl acetate.
-
Dry, concentrate, and purify as needed, often by recrystallization or chromatography.
-
Confirm the final structure and purity via NMR and HRMS.
-
Key Therapeutic Application: Angiotensin II Receptor Blockers (ARBs)
The most prominent examples of drugs featuring a tetrazole moiety as a carboxylic acid bioisostere are the angiotensin II receptor blockers (ARBs), commonly known as "sartans."[11] These drugs, including Losartan and Valsartan, are critical first-line treatments for hypertension.
Mechanism of Action
ARBs function by blocking the Angiotensin II Type 1 (AT1) receptor.[11] Angiotensin II is a potent vasoconstrictor, and by preventing its binding, ARBs lead to vasodilation and a reduction in blood pressure. The acidic tetrazole group is crucial for the high-affinity binding of these drugs to the AT1 receptor.[11]
Caption: The Renin-Angiotensin System and the site of ARB action.
Structure-Activity Relationship (SAR)
In ARBs like Losartan, the tetrazole group, attached to a biphenyl scaffold, is essential for activity. It mimics the C-terminal carboxylate of the natural ligand, Angiotensin II. Site-directed mutagenesis studies have revealed that the tetrazole anion engages in critical interactions within the AT1 receptor binding pocket, involving residues such as Lys199 and Arg167.[12][13] While it occupies the same space as a carboxylate, the interaction is not a simple salt bridge but a more complex network involving multiple contacts.[12]
| Compound/Modification | R-Group at Biphenyl Ortho-position | Relative AT1R Binding Affinity (IC₅₀) | Rationale for Change in Activity |
| Lead Compound | -C₆H₄-(o-1H-tetrazol-5-yl) | 1.0 (High Affinity) | Optimal acidic mimic for key receptor interactions.[11] |
| Analogue 1 | -C₆H₄-(o-COOH) | ~1.5-2.0 (Slightly Lower) | Good acidic group, but may have lower lipophilicity and different binding geometry.[12] |
| Analogue 2 | -C₆H₄-H | >1000 (Inactive) | Loss of the critical acidic pharmacophore required for receptor binding.[11] |
| Analogue 3 | -C₆H₄-(o-SO₃H) | ~5.0-10.0 (Lower Affinity) | Sulfonic acid is acidic but has different size, pKa, and geometry, leading to suboptimal fit. |
| Analogue 4 | -C₆H₄-(m-1H-tetrazol-5-yl) | >100 (Much Lower) | Incorrect positioning of the acidic group; the ortho position is crucial for activity.[11] |
Note: Relative IC₅₀ values are illustrative for SAR discussion purposes.
Broader Therapeutic Potential
Beyond cardiovascular disease, alpha-tetrazolyl pentanoic acid derivatives and other tetrazole-containing molecules are being explored for a vast array of therapeutic applications, leveraging their favorable chemical properties.[7] These areas include:
-
Anticancer Agents [14]
-
Antibacterial and Antifungal Drugs [15]
-
Anti-inflammatory Compounds [14]
-
Antidiabetic Agents [16]
-
Antiviral Therapeutics [17]
The versatility of the tetrazole scaffold ensures its continued relevance in the discovery of novel therapeutics for numerous diseases.[18]
Future Directions and Conclusion
The development of alpha-tetrazolyl pentanoic acid derivatives exemplifies a successful application of medicinal chemistry principles. The strategic replacement of a carboxylic acid with a tetrazole bioisostere has yielded blockbuster drugs and continues to be a valuable strategy in drug design. Future research will likely focus on novel synthetic methodologies, such as multicomponent reactions, to rapidly generate diverse libraries of tetrazole derivatives for high-throughput screening.[9][19] Furthermore, a deeper understanding of the specific interactions between the tetrazole ring and various biological targets will fuel the rational design of next-generation therapeutics with enhanced potency and selectivity.
References
-
Dömling, A., et al. (2021). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 17, 2135–2143. Available at: [Link]
-
Kadhim, A. A., & Al-Adili, M. J. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7. Available at: [Link]
-
Kadhim, A. A., & Al-Adili, M. J. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7. Available at: [Link]
-
Ostrovskii, V., et al. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Molecules, 28(24), 8051. Available at: [Link]
-
Arora, P., et al. (2021). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire, 13(1), 42-53. Available at: [Link]
-
Medina-Franco, J. L., et al. (2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Organic Chemistry, 19(5), 567-583. Available at: [Link]
-
Jadhav, S. B., & Gaikwad, D. D. (2022). Tetrazoles: Synthesis and Biological Activity. Journal of Drug Delivery and Therapeutics, 12(4-S), 209-216. Available at: [Link]
-
Biot, C., et al. (2004). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. Journal of Medicinal Chemistry, 47(24), 5973-5985. Available at: [Link]
-
Sharma, R., et al. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 46(1), 148-152. Available at: [Link]
-
Modha, S. G., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(17), 10334-10368. Available at: [Link]
-
Pouliot, M., et al. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Medicinal Chemistry, 14(12), 2419-2425. Available at: [Link]
-
Singh, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12, 1367372. Available at: [Link]
-
Singh, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. Available at: [Link]
-
Dömling, A., et al. (2021). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia contributors. (2024). Click chemistry. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Noda, K., et al. (1995). Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms. The Journal of biological chemistry, 270(5), 2284–2289. Available at: [Link]
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available at: [Link]
-
Noda, K., et al. (1995). Tetrazole and Carboxylate Groups of Angiotensin Receptor Antagonists Bind to the Same Subsite by Different Mechanisms. Journal of Biological Chemistry, 270(5), 2284-2289. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
-
Vogensen, S. B., et al. (2005). Convergent synthesis and pharmacology of substituted tetrazolyl-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid analogues. Journal of medicinal chemistry, 48(9), 3438–3442. Available at: [Link]
-
Zou, Y., et al. (2020). Bioisosteres in Drug Discovery: Focus on Tetrazole. Future Medicinal Chemistry, 12(2), 91-93. Available at: [Link]
-
ResearchGate. (n.d.). Structures of the angiotensin-II-receptor blockers valsartan or losartan and phosphodiesterase inhibitor cilostazol. Retrieved from [Link]
-
Zhang, H., et al. (2015). Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography. Cell, 161(4), 833-844. Available at: [Link]
-
Zarezin, D., et al. (n.d.). Synthesis of chiral α-(tetrazol-1-yl)-substituted carboxylic acids. Semantic Scholar. Available at: [Link]
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Tetrazole bioisosteres of alpha-amino acids
Tetrazole Bioisosteres of -Amino Acids: Physicochemical Logic and Synthetic Architecture
Executive Summary
The replacement of the carboxylic acid moiety (-COOH) with a 5-substituted 1H-tetrazole ring is a foundational strategy in peptidomimetic drug design. This bioisosteric exchange preserves the planar, acidic, and anionic character of the parent amino acid while fundamentally altering its pharmacokinetic profile. For the drug development scientist, the tetrazole bioisostere offers a tactical solution to address metabolic instability (proteolysis), improve receptor selectivity, and modulate membrane permeability.[1] This guide dissects the physicochemical rationale, synthetic methodologies, and biological implications of
Part 1: Physicochemical Foundations
The utility of the tetrazole group stems from its ability to mimic the carboxylate anion's electrostatics while resisting the enzymatic machinery evolved to process peptide bonds and esters.
Acidity and Ionization
The 5-substituted tetrazole is an acidic heterocycle with a pKa typically ranging from 4.5 to 5.5, closely mirroring the carboxylic acid of
The Lipophilicity-Permeability Paradox
A common misconception is that tetrazoles are universally "more lipophilic" and therefore more permeable than carboxylates. The reality is nuanced:
-
Lipophilicity (LogD): The tetrazolate anion is generally more lipophilic than the carboxylate anion (approx.[2][3] 10x) due to charge delocalization.
-
Permeability: Despite higher lipophilicity, tetrazoles often exhibit lower passive permeability in PAMPA (Parallel Artificial Membrane Permeability Assay) models.[3][4] This is attributed to a higher desolvation energy; the tetrazole nitrogen atoms act as strong hydrogen bond acceptors, binding water tightly.[5] Stripping this hydration shell to pass through a lipid bilayer requires significant energy.
Metabolic Stability
The primary driver for this substitution is metabolic resilience.
-
Protease Resistance: The lack of a carbonyl carbon susceptible to nucleophilic attack renders the tetrazole-amine bond resistant to standard proteases and peptidases.
-
Glucuronidation: While resistant to hydrolysis, the tetrazole ring is susceptible to N-glucuronidation, a Phase II metabolic pathway that must be monitored during lead optimization.
Table 1: Physicochemical Comparison of Carboxyl vs. Tetrazole Moieties
| Feature | Carboxylic Acid (-COOH) | 5-Substituted Tetrazole (-CN | Impact on Drug Design |
| pKa | ~4.0 – 5.0 (side chain)~2.2 ( | ~4.5 – 5.5 | Maintains anionic state at pH 7.4; critical for receptor salt-bridges. |
| Charge Distribution | Localized (2 Oxygens) | Delocalized (4 Nitrogens) | Broader electrostatic footprint; affects binding pocket fit. |
| H-Bonding | Donor/Acceptor | Strong Acceptor (N-H Donor) | Higher desolvation penalty; potential for novel receptor interactions. |
| Metabolic Fate | N-Glucuronidation | Resists esterases/proteases; increases half-life ( | |
| LogP (Anion) | Lower | Higher (~ +1.0 log unit) | Enhances distribution into lipophilic tissues (with permeability caveats). |
Part 2: Synthetic Architectures
Synthesizing
Strategy A: The Nitrile-Azide Cycloaddition (Stepwise)
This is the classical route. An
-
Mechanism: dipolar cycloaddition.
-
Reagents: Sodium azide (
) or Trimethylsilyl azide ( ). -
Catalysts: Lewis acids like
or are critical to activate the nitrile and lower the activation energy, preventing racemization of the -chiral center.
Strategy B: The Ugi-Azide Multicomponent Reaction (Convergent)
A modern, high-efficiency approach utilizing the Ugi four-component reaction (U-4CR).
-
Components: Aldehyde/Ketone + Amine + Isocyanide + Hydrazoic Acid source (
). -
Advantage: Generates the
-amino tetrazole scaffold in a single step with high diversity potential.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Mechanism: Formation of an imine, protonation by
, isocyanide insertion, and intramolecular electrocyclic ring closure.
Figure 1: Comparison of Classical Stepwise (Top) vs. Ugi-Azide Multicomponent (Bottom) synthetic pathways.
Part 3: Detailed Experimental Protocol
Protocol: Synthesis of (S)-N-(tert-Butoxycarbonyl)-1-(1H-tetrazol-5-yl)-2-phenylethanamine (Phenylalanine Tetrazole Bioisostere).
Rationale: This protocol utilizes the "Classical Route" via nitrile. It is chosen for its reliability in preserving chiral integrity when Lewis acid catalysts are employed.
Materials
-
Substrate: (S)-N-Boc-Phenylalanine nitrile (prepared from N-Boc-Phe-NH2 via TFAA dehydration).
-
Reagents: Sodium Azide (
), Zinc Bromide ( ). -
Solvent: Water/Isopropanol (2:1) or DMF (if solubility is an issue).
-
Safety: Azides are potentially explosive. Avoid halogenated solvents (formation of diazidomethane). Use a blast shield.
Methodology
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve (S)-N-Boc-Phenylalanine nitrile (1.0 eq, 5 mmol) in 20 mL of solvent (Isopropanol/Water 2:1).
-
Add Sodium Azide (
, 1.5 eq, 7.5 mmol) and Zinc Bromide ( , 1.0 eq, 5 mmol). -
Note:
acts as a Lewis acid to activate the nitrile carbon, facilitating nucleophilic attack by the azide anion at lower temperatures, which is crucial for preventing racemization.
-
-
Cycloaddition:
-
Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring.
-
Monitor by TLC (mobile phase: 5% MeOH in DCM). The nitrile spot should disappear, and a more polar spot (tetrazole) will appear. Reaction time is typically 12–24 hours.
-
-
Work-up (Critical for Purity):
-
Cool the reaction to room temperature.
-
Add 30 mL of Ethyl Acetate and 15 mL of 1N HCl. Caution: Acidification releases hydrazoic acid (
) if excess azide is present. Perform in a well-ventilated fume hood. -
The pH should be adjusted to ~2.0 to protonate the tetrazole (rendering it neutral/organic soluble) and decompose the Zinc complex.
-
Separate the organic layer. Extract the aqueous layer 2x with Ethyl Acetate.
-
-
Purification:
-
Combine organic layers and wash with brine. Dry over anhydrous
. -
Concentrate in vacuo.
-
Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (SiO2, DCM -> 5% MeOH/DCM).
-
-
Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the nitrile carbon signal in 13C and the presence of the tetrazole quaternary carbon (~155-160 ppm).
-
Chiral HPLC: Verify enantiomeric excess (ee) > 98% to ensure the Lewis acid prevented racemization.
-
Part 4: Pharmacological Applications
The substitution of carboxylates with tetrazoles has profound effects on ligand-receptor interactions, particularly in the central nervous system (CNS).
Glutamate and GABA Receptor Modulation
-
NMDA/AMPA Receptors: Glutamate analogs containing tetrazoles often act as competitive antagonists or partial agonists. The larger volume of the tetrazole ring can sterically clash with the "closed" conformation of the ligand-binding domain (LBD) required for full agonist efficacy, effectively wedging the receptor in an inactive or desensitized state.
-
GABA Transporters (GAT): Tetrazole analogs of nipecotic acid and GABA have been explored as GAT inhibitors. The tetrazole anion can interact with the sodium-binding site of the transporter, but its resistance to transport (due to size/lipophilicity mismatch) can block the channel, preventing GABA reuptake and enhancing inhibitory tone.
Transport and Efflux
While
References
-
Comparison of Physicochemical Properties: Ballatore, C., et al. "Carboxylic Acid Isosteres in Medicinal Chemistry."[3] ChemMedChem, 2013.
-
Synthesis (Nitrile Route): Demko, Z. P., & Sharpless, K. B.[6] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 2001.[6][7]
-
Synthesis (Ugi Route): Dömling, A., et al. "Synthesis of α-Amino Acid-Isosteric α-Amino Tetrazoles."[1][8] Chemistry – A European Journal, 2016.
-
Biological Activity (GABA): Reznikov, A. N., et al. "Synthesis of Nonracemic Tetrazole GABA Analogs."[9] Russian Journal of Organic Chemistry, 2018.[9]
-
Permeability Studies: Herr, R. J. "5-Substituted-1H-tetrazoles as carboxylic acid bioisosteres." Bioorganic & Medicinal Chemistry, 2002.[8]
Sources
- 1. α-Amino Acid-Isosteric α-Amino Tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Solubility Profile of 2-Tetrazol-1-yl-pentanoic Acid in Organic Solvents: A Technical Guide for Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-Tetrazol-1-yl-pentanoic acid in a range of organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies. We will delve into the physicochemical characteristics of the molecule that govern its solubility, present a detailed protocol for experimental solubility determination using the industry-standard shake-flask method, and discuss the interpretation of the resulting solubility data.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor.[1][2][3] Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, therapeutic failure.[2] For a molecule like 2-Tetrazol-1-yl-pentanoic acid, which incorporates both a polar tetrazole ring and a carboxylic acid moiety, understanding its solubility behavior in various organic solvents is essential for formulation development, purification processes, and toxicological studies.
This guide will equip the reader with the necessary knowledge to systematically evaluate the solubility of 2-Tetrazol-1-yl-pentanoic acid, enabling informed decisions throughout the drug development pipeline.
Molecular Structure and its Influence on Solubility
The solubility of 2-Tetrazol-1-yl-pentanoic acid is dictated by the interplay of its constituent functional groups: the tetrazole ring, the carboxylic acid, and the pentyl chain.
-
The Tetrazole Ring: The tetrazole ring is a key structural feature. It is a nitrogen-rich heterocycle that is considered a bioisostere of the carboxylic acid group.[4][5][6] The four nitrogen atoms in the ring can act as hydrogen bond acceptors, while the acidic proton on the ring (in the 1H-tautomer) can act as a hydrogen bond donor.[4] This extensive hydrogen bonding capability suggests a propensity for solubility in polar solvents.[7][8] Tetrazoles are generally weak acids, with a pKa around 4.9 for the parent compound, which is comparable to carboxylic acids.[9][10]
-
The Carboxylic Acid Group: The carboxylic acid group is a classic polar functional group capable of both donating and accepting hydrogen bonds. Its solubility is highly dependent on the pH of the medium.[11][12] In its ionized (carboxylate) form at higher pH, it will be more soluble in polar solvents. The pKa of the carboxylic acid will influence the pH range at which the molecule is ionized.[1][13]
-
The Pentyl Chain: The five-carbon pentyl chain introduces a significant non-polar character to the molecule. This aliphatic tail will favor interactions with non-polar solvents through van der Waals forces. The presence of this chain will likely limit the solubility of the molecule in highly polar solvents and enhance its solubility in less polar or non-polar organic solvents.
The overall solubility of 2-Tetrazol-1-yl-pentanoic acid in a given solvent will therefore be a balance between the polar interactions of the tetrazole and carboxylic acid groups and the non-polar interactions of the pentyl chain.
Experimental Determination of Solubility: The Shake-Flask Method
To obtain reliable and reproducible solubility data, a standardized experimental protocol is crucial. The shake-flask method is widely regarded as the gold standard for determining equilibrium solubility due to its simplicity and accuracy.[14][15][16][17]
Principle of the Method
The shake-flask method involves adding an excess of the solid compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation.[14][15] After reaching equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved solute in the clear supernatant is determined analytically. This concentration represents the equilibrium solubility of the compound in that solvent at that temperature.
Experimental Workflow Diagram
Sources
- 1. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solubility Expressions and Mechanisms of Solute Solvent Interactions | Pharmaguideline [pharmaguideline.com]
- 9. Tetrazole - Wikipedia [en.wikipedia.org]
- 10. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]
- 13. derangedphysiology.com [derangedphysiology.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. bioassaysys.com [bioassaysys.com]
Methodological & Application
Application Notes and Protocols for Peptide Coupling of α-Tetrazolyl Fatty Acids
Introduction: Navigating the Challenges of α-Tetrazolyl Fatty Acid Coupling
In the landscape of modern drug development, the incorporation of unnatural amino acids and fatty acids into peptides is a cornerstone of designing novel therapeutics with enhanced efficacy, stability, and pharmacokinetic profiles. Among these, α-tetrazolyl fatty acids are of significant interest as they serve as effective bioisosteres for carboxylic acids, offering similar acidity (pKa ≈ 4.9) and spatial arrangement while providing a metabolically stable alternative.[1] Lipopeptides, which are peptides conjugated to fatty acids, often exhibit improved membrane permeability and protein-binding affinity.[2]
However, the unique chemical nature of α-tetrazolyl fatty acids presents distinct challenges in standard peptide coupling reactions. The primary hurdles include:
-
Steric Hindrance: The bulky tetrazole ring at the α-position significantly impedes the approach of the amine nucleophile to the activated carboxylic acid, often leading to slow reaction rates and incomplete conversions with standard coupling reagents.[3]
-
Acidity of the Tetrazole Moiety: The acidic nature of the tetrazole N-H proton can lead to its deprotonation by the bases commonly used in peptide coupling, such as N,N-diisopropylethylamine (DIEA). This can result in side reactions or interfere with the desired coupling reaction.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective peptide coupling conditions for α-tetrazolyl fatty acids. We will delve into the selection of appropriate coupling reagents, strategies to mitigate potential side reactions, and provide detailed, field-proven protocols for both solution-phase and solid-phase synthesis.
Mechanism of Amide Bond Formation: The Role of Coupling Reagents
The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine.[3] This process is not spontaneous and requires the activation of the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine. Peptide coupling reagents facilitate this activation.[3]
The general mechanism, particularly with highly efficient modern reagents like HATU, involves a two-stage process:
-
Activation of the Carboxylic Acid: In the presence of a non-nucleophilic base (e.g., DIEA), the coupling reagent activates the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea or, more effectively, an active ester (e.g., an OAt-ester with HATU).[4]
-
Nucleophilic Attack by the Amine: The amino group of the peptide or amino acid ester then attacks the carbonyl carbon of the activated intermediate, forming a tetrahedral intermediate which subsequently collapses to form the desired amide bond and release the activating group.[4]
Figure 1: Generalized workflow for peptide bond formation.
Selection of Coupling Reagents: A Comparative Analysis
Given the steric hindrance of α-tetrazolyl fatty acids, the choice of coupling reagent is critical for achieving high yields. Reagents that form highly reactive intermediates and are less sensitive to steric bulk are preferred.
| Coupling Reagent | Class | Additive | Advantages | Disadvantages for α-Tetrazolyl Fatty Acids |
| HATU | Uronium/Aminium Salt | HOAt | High reactivity, fast kinetics, low racemization.[5] Excellent for sterically hindered couplings.[3] | Can cause guanidinylation of the N-terminus if used in excess.[5] |
| HBTU/TBTU | Uronium/Aminium Salt | HOBt | Efficient and widely used. | Less reactive than HATU for sterically hindered substrates.[5] |
| PyBOP | Phosphonium Salt | HOBt | Does not cause guanidinylation.[3] Good for cyclization. | Can be less effective for highly hindered couplings compared to HATU. |
| COMU | Uronium Salt | OxymaPure | High reactivity, comparable to HATU.[6] Byproducts are water-soluble.[6] | Relatively newer, may require more optimization. |
| DCC/DIC | Carbodiimide | HOBt | Inexpensive and effective for many standard couplings.[7] | Often inefficient for sterically hindered substrates, can lead to N-acylurea formation.[7] |
For the coupling of α-tetrazolyl fatty acids, HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate]) is the recommended reagent due to its superior performance in coupling sterically demanding substrates.[3][4]
Strategic Considerations for Coupling α-Tetrazolyl Fatty Acids
Managing the Acidity of the Tetrazole Ring
The N-H proton of the tetrazole ring is acidic and can be deprotonated by the bases used in the coupling reaction. This can potentially lead to N-acylation of the tetrazole ring or other undesired side reactions. Two primary strategies can be employed to mitigate this issue:
-
Stoichiometry Control: Careful control of the base stoichiometry is crucial. Using a minimal excess of a non-nucleophilic base like DIEA can favor the deprotonation of the carboxylic acid over the tetrazole.
-
Use of a Protecting Group: For particularly sensitive substrates or to ensure complete prevention of side reactions, the tetrazole nitrogen can be protected. The trityl (Trt) group is a commonly used protecting group for tetrazoles that is stable to the basic conditions of the coupling reaction and can be removed under acidic conditions, which are often compatible with the final deprotection of the peptide.[8]
Figure 2: Key challenges and strategic solutions.
Experimental Protocols
The following protocols are designed as a starting point and may require optimization based on the specific α-tetrazolyl fatty acid and peptide sequence.
Protocol 1: Solution-Phase Coupling using HATU
This protocol is suitable for coupling an α-tetrazolyl fatty acid to a peptide or amino acid ester in solution.
Materials:
-
α-Tetrazolyl fatty acid (1.0 equivalent)
-
Peptide or amino acid ester hydrochloride salt (1.0 equivalent)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the α-tetrazolyl fatty acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (concentration of the fatty acid should be approximately 0.1 M).
-
Pre-activation: Add DIEA (2.0 eq) to the solution and stir at room temperature for 10-15 minutes. The solution may change color, indicating the formation of the active ester.[4]
-
Amine Addition: In a separate flask, dissolve the peptide or amino acid ester hydrochloride salt (1.0 eq) in a minimal amount of anhydrous DMF. Add DIEA (1.0 eq) to neutralize the hydrochloride salt.
-
Coupling: Add the amine solution to the pre-activated fatty acid solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours at room temperature. Gentle heating (e.g., 40 °C) may be required for particularly hindered substrates, but should be used with caution to avoid racemization.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using HATU
This protocol describes the coupling of an α-tetrazolyl fatty acid to the N-terminus of a resin-bound peptide.
Materials:
-
N-terminally deprotected peptide-resin (1.0 equivalent)
-
α-Tetrazolyl fatty acid (3.0 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
SPPS reaction vessel
-
Shaker or bubbler for agitation
Procedure:
-
Resin Preparation: Swell the N-terminally deprotected peptide-resin in DMF for 30 minutes in an SPPS reaction vessel. Drain the DMF.
-
Pre-activation: In a separate vial, dissolve the α-tetrazolyl fatty acid (3.0 eq) and HATU (2.9 eq) in anhydrous DMF. Add DIEA (6.0 eq) and allow the mixture to pre-activate for 5-10 minutes at room temperature.[4]
-
Coupling: Add the pre-activated solution to the resin. Agitate the mixture using a shaker or by bubbling nitrogen through the vessel for 2-4 hours at room temperature.
-
Monitoring: To monitor the completion of the coupling, take a small sample of the resin beads, wash them thoroughly with DCM and DMF, and perform a Kaiser test. A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove any unreacted reagents and byproducts.
-
Further Synthesis or Cleavage: The resin is now ready for the next step in the synthesis or for cleavage and deprotection of the final lipopeptide.
Conclusion and Best Practices
The successful coupling of α-tetrazolyl fatty acids to peptides hinges on overcoming the challenges of steric hindrance and the acidity of the tetrazole moiety. The use of a potent coupling reagent such as HATU is highly recommended. Careful control of base stoichiometry is essential to minimize side reactions, and for challenging cases, protection of the tetrazole nitrogen with a trityl group provides a robust solution. The provided protocols offer a solid foundation for researchers to develop and optimize their specific lipopeptide syntheses. As with all chemical syntheses, empirical optimization of reaction times, temperatures, and reagent equivalents for each unique substrate combination is key to achieving the highest possible yields and purity.
References
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
- US Patent 11,028,123 B2 - Capping of unprotected amino groups during peptide synthesis. Google Patents.
-
Amino Acid Derivatives for Peptide Synthesis. Aapptec. Available at: [Link]
-
Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Available at: [Link]
-
Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC. Available at: [Link]
-
Synthesis of Lipopeptides by CLipPA Chemistry. PubMed. Available at: [Link]
-
Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds. Organic Letters. (2022). Available at: [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Papide. Available at: [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. (2018). Available at: [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. eScholarship.org. (2023). Available at: [Link]
-
Fatty acid composition of lipopeptides with antifungal activity synthesized by Bacillus amyloliquefaciens. SciELO México. (2025). Available at: [Link]
-
Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC. Available at: [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. (2017). Available at: [Link]
-
Tetrazole. Wikipedia. Available at: [Link]
-
Loading of fatty acids in the biosynthesis of lipopeptides. ResearchGate. (2010). Available at: [Link]
-
Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. (2025). Available at: [Link]
-
Sources of Lipopeptides and Their Applications in Food and Human Health: A Review. MDPI. Available at: [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. (2008). Available at: [Link]
-
Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed. Available at: [Link]
Sources
- 1. Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfachemic.com [alfachemic.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amide Synthesis [fishersci.dk]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Application Note: 2-Tetrazol-1-yl-pentanoic Acid in Bioorthogonal Click Chemistry
The following is a comprehensive Application Note and Protocol guide for 2-Tetrazol-1-yl-pentanoic acid , structured for high-level research and drug development contexts.
Executive Summary & Scientific Rationale
2-Tetrazol-1-yl-pentanoic acid (TPA) is a bifunctional molecular scaffold combining a reactive carboxylic acid tail with a tetrazole heterocycle. While historically utilized as a pharmacological intermediate (e.g., in the synthesis of angiotensin II receptor antagonists), its utility has expanded into Bioorthogonal Click Chemistry , specifically as a photo-activatable handle for spatiotemporal labeling.
Core Value Proposition
The tetrazole moiety in TPA serves as a "caged" dipole. Upon UV irradiation (typically 302–365 nm), the tetrazole ring undergoes cycloreversion, releasing nitrogen gas (
Key Advantages of TPA Scaffolds:
-
Dual Functionality: The pentanoic acid chain allows facile conjugation to peptides, proteins, or small molecule drugs via standard amide coupling, while the tetrazole remains inert until photo-activation.
-
Fluorogenic Potential: Unlike other click handles, the resulting pyrazoline product is often fluorescent, enabling "turn-on" sensing of the ligation event.
-
Steric Compactness: The 1-substituted tetrazole offers a smaller steric footprint compared to bulky diaryl-tetrazoles, potentially reducing perturbation of the target biomolecule.
Mechanism of Action: Nitrile Imine-Mediated Tetrazole-Ene Cycloaddition (NITEC)
The "Click" application of TPA relies on the Photo-Click (NITEC) reaction. This process is distinct from copper-catalyzed click chemistry (CuAAC) as it is catalyst-free and light-driven.
Reaction Pathway[1][2][3][4]
-
Photo-Activation: Irradiation of the tetrazole (1) triggers the extrusion of
, forming the transient nitrilimine species (2). -
Ligation: The nitrilimine acts as a 1,3-dipole, reacting with a dipolarophile (alkene, 3) to form the pyrazoline cycloadduct (4).
Figure 1: Mechanism of the Tetrazole-Ene Photo-Click (NITEC) reaction. The tetrazole releases nitrogen upon UV exposure to form the reactive dipole.
Experimental Protocols
Protocol A: Conjugation of TPA to a Target Amine (Pre-Click Functionalization)
Objective: To attach the TPA handle to a drug, peptide, or protein via its carboxylic acid group.
Reagents:
-
2-Tetrazol-1-yl-pentanoic acid (1.0 equiv)
-
Target Amine (e.g., Benzylamine, Lysine residue) (1.0–1.2 equiv)
-
HATU (1.2 equiv) or EDC/NHS
-
DIPEA (3.0 equiv)
-
Solvent: DMF or DMSO (anhydrous)
Step-by-Step Procedure:
-
Activation: Dissolve TPA (10 mM final conc.) in anhydrous DMF. Add DIPEA and HATU. Stir for 15 minutes at Room Temperature (RT) to generate the activated ester.
-
Coupling: Add the Target Amine to the reaction mixture. If the target is a protein, ensure the buffer is pH 8.0–8.5 (e.g., Carbonate buffer) and avoid amine-containing buffers (Tris).
-
Incubation: Stir/agitate for 2–4 hours at RT (or overnight at 4°C for sensitive proteins).
-
Purification:
-
Small Molecules: Dilute with EtOAc, wash with 1N HCl, sat.
, and brine. Dry over and concentrate. -
Proteins: Desalt using a PD-10 column or dialysis against PBS to remove unreacted TPA and coupling reagents.
-
-
Validation: Confirm conjugation via LC-MS (mass shift corresponding to TPA fragment, approx. +153 Da net increase).
Protocol B: Photo-Click Ligation (The "Click" Step)
Objective: To covalently ligate the TPA-labeled molecule to an alkene-functionalized probe.
Reagents:
-
TPA-Conjugate (from Protocol A)
-
Dipolarophile: Maleimide-PEG-Biotin or Fumarate derivative (5–10 equiv)
-
Light Source: Handheld UV lamp (302 nm or 365 nm) or LED reactor.
Step-by-Step Procedure:
-
Preparation: Dissolve the TPA-Conjugate and Dipolarophile in a compatible solvent (PBS for proteins; MeCN/H2O for small molecules).
-
Note: Ensure the solvent is degassed if maximizing quantum yield is critical, though NITEC is generally tolerant of oxygen.
-
-
Reaction Setup: Mix reagents in a quartz cuvette or transparent glass vial.
-
Irradiation: Position the UV source 2–5 cm from the sample. Irradiate for 2–10 minutes.
-
Caution: Prolonged UV exposure may damage sensitive proteins. Use 365 nm for better biocompatibility, though 302 nm is more efficient for alkyl tetrazoles.
-
-
Quenching: No chemical quenching is required; simply turn off the light.
-
Analysis:
-
Fluorescence: Measure emission (typically excitation ~360 nm, emission ~450–550 nm depending on the specific pyrazoline formed).
-
MS: Check for the formation of the pyrazoline adduct (Mass = TPA-Conjugate + Alkene - 28 Da (
)).
-
Data & Specifications
Physicochemical Properties
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 170.17 g/mol | |
| Solubility | DMSO, DMF, Methanol | Sparingly soluble in water (requires pH > 7) |
| pKa (COOH) | ~4.8 | Typical for carboxylic acids |
| pKa (Tetrazole) | Neutral (N1-substituted) | Unlike 5-substituted tetrazoles, N1-alkyl tetrazoles are not acidic. |
Reaction Kinetics Comparison
Comparison of TPA (Alkyl-Tetrazole) vs. Standard Diaryl-Tetrazoles in Photo-Click.
| Parameter | TPA (Alkyl-Tetrazole) | Diaryl-Tetrazole (Standard) | Implication for TPA |
| Activation Wavelength | < 300 nm (efficient), 302-365 nm (slow) | 365–405 nm | TPA requires higher energy UV or longer exposure. |
| Reaction Rate ( | TPA is slower; best for in vitro synthesis, not rapid in vivo imaging. | ||
| Fluorescence | Low / Non-fluorescent | High (Quantum yield > 0.[1]5) | TPA adducts are often "dark" unless conjugated to a fluorophore. |
| Steric Bulk | Low | High | TPA is superior for minimizing steric clash. |
Critical Troubleshooting & Optimization
Wavelength Selection
-
Issue: Poor reaction yield with 365 nm lamp.
-
Cause: N-alkyl tetrazoles (like TPA) have an absorption maximum (
) shifted towards the deep UV (<280 nm) compared to aryl tetrazoles. -
Solution: Use a 302 nm UV lamp for activation. If 365 nm is mandatory (e.g., live cells), increase irradiation time or use a photosensitizer (though this complicates the system).
Side Reactions
-
Issue: Hydrolysis of the nitrilimine intermediate.
-
Cause: In the absence of a good dipolarophile, the nitrilimine reacts with water to form a hydrazide.
-
Solution: Use a large excess (10–20x) of the alkene (maleimide/fumarate) to outcompete water. Perform the reaction in organic co-solvents (MeCN) if possible.
Solubility
-
Issue: TPA precipitates in acidic buffer.
-
Solution: Ensure pH is maintained above 6.0. The carboxylic acid must be deprotonated or conjugated for optimal solubility.
Advanced Workflow: TPA-Based Drug Conjugate Screening
This workflow illustrates the use of TPA as a "Clickable" linker for screening drug-target interactions.
Figure 2: Workflow for using TPA as a photo-affinity probe. The TPA-drug binds the target; UV light locks the complex or attaches a reporter tag.
References
-
Jiang, H., et al. (2009). "Click chemistry: Tetrazole-ene photo-click reaction for bioorthogonal labeling." Angewandte Chemie International Edition.
-
Ramil, C. P., & Lin, Q. (2013). "Bioorthogonal chemistry: strategies and recent developments." Chemical Communications.
-
Lim, R. K., & Lin, Q. (2011). "Photoinducible bioorthogonal chemistry: A spatiotemporally controllable tool to visualize and perturb proteins in living systems."[2] Accounts of Chemical Research.
-
Catalog Entry: "2-Tetrazol-1-yl-pentanoic acid (CAS 9215CP)."[3] AK Scientific / Matrix Scientific.
-
Herner, A., & Lin, Q. (2016). "Photo-triggerable bioorthogonal chemistry for chemical biology." Topics in Current Chemistry.
Disclaimer: This protocol assumes standard laboratory safety practices. UV radiation is hazardous; proper eye and skin protection is mandatory during photo-click procedures.
Sources
Application Note: Incorporation of 2-Tetrazol-1-yl-pentanoic Acid into Peptidomimetics
This Application Note is designed for researchers in medicinal chemistry and peptide science. It details the synthesis, purification, and solid-phase incorporation of 2-Tetrazol-1-yl-pentanoic acid (2-TPA) , a strategic building block for introducing cis-amide bond mimicry and enhancing metabolic stability in peptidomimetics.
Executive Summary
The incorporation of tetrazole rings into peptide backbones is a proven strategy to improve pharmacokinetic profiles. 2-Tetrazol-1-yl-pentanoic acid (2-TPA) serves as a critical peptidomimetic scaffold. Structurally, it resembles an
Key Applications:
-
Cis-Amide Bond Mimicry: The 1,5-disubstituted tetrazole moiety sterically and electronically mimics the cis-conformation of the peptide bond, locking the backbone into specific secondary structures (e.g.,
-turns).[1] -
Proteolytic Resistance: The tetrazole ring is non-hydrolyzable by standard proteases, significantly extending the plasma half-life of the resulting peptidomimetic.
-
N-Terminal Capping: 2-TPA acts as a robust N-terminal cap, preventing exopeptidase degradation while providing additional hydrogen-bonding acceptors.
Chemical Basis & Mechanistic Insight
Structural Bioisosterism
2-TPA acts as a bioisostere for
-
Electronic Properties: The tetrazole ring is an electron-withdrawing group (EWG) with a high dipole moment (~5.0 D), enhancing binding affinity through dipole-dipole interactions with receptor pockets.
-
Acidity: The carboxylic acid of 2-TPA (
) is comparable to standard amino acids, allowing standard coupling reagents (HATU/DIC) to be used without modification.
Regioselectivity Challenges
The synthesis of 2-TPA involves the alkylation of 1H-tetrazole. This reaction is ambident, yielding two isomers:
-
N1-Alkylation (Kinetic Product): The desired "2-Tetrazol-1-yl" product.
-
N2-Alkylation (Thermodynamic Product): A common byproduct. Note: The protocol below includes a specific optimization step to maximize the N1/N2 ratio and separate the isomers.
Experimental Protocols
Synthesis of 2-Tetrazol-1-yl-pentanoic Acid Building Block
Objective: Synthesize high-purity (>98%) 2-TPA for SPPS.
Reagents:
-
Ethyl 2-bromo-valerate (1.0 eq)
-
1H-Tetrazole (1.2 eq, 0.45M in MeCN)
-
Triethylamine (TEA) (1.5 eq)
-
Solvent: Acetonitrile (MeCN), anhydrous.
Step-by-Step Protocol:
-
Alkylation: In a round-bottom flask under
, dissolve Ethyl 2-bromo-valerate (10 mmol) in anhydrous MeCN (20 mL). -
Addition: Add TEA (15 mmol) followed by the dropwise addition of 1H-Tetrazole solution.
-
Reaction: Reflux at 80°C for 12 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). Expect two spots: N2 (higher
) and N1 (lower ). -
Workup: Evaporate solvent. Redissolve residue in EtOAc (50 mL), wash with 1N HCl (2x), sat.
(2x), and brine. Dry over . -
Isomer Separation (Critical): Purify via Flash Column Chromatography (Silica Gel).
-
Gradient: 10%
40% EtOAc in Hexanes. -
Identification: The N2-isomer elutes first; the N1-isomer (Target) elutes second due to higher polarity.
-
-
Hydrolysis: Dissolve the isolated N1-ester in THF/Water (1:1). Add LiOH (2.0 eq). Stir at RT for 2 hours. Acidify to pH 2 with 1N HCl and extract with EtOAc.
-
Final Yield: Evaporate to obtain 2-TPA as a white/off-white solid. Confirm structure via
-NMR (Tetrazole proton ppm).
Solid-Phase Incorporation (SPPS)
Context: This protocol describes coupling 2-TPA to the N-terminus of a resin-bound peptide.
Reagents:
-
Resin: Rink Amide MBHA (Loading 0.5 mmol/g)
-
Coupling Agents: HATU (0.95 eq), HOAt (0.95 eq)
-
Base: DIPEA (2.0 eq)
-
Solvent: DMF (Peptide grade)
Protocol:
-
Fmoc Removal: Deprotect the N-terminal amino acid of the resin-bound peptide using 20% Piperidine/DMF (
min). Wash resin ( DMF, DCM). -
Activation: In a vial, dissolve 2-TPA (3.0 eq relative to resin loading), HATU (2.9 eq), and HOAt (2.9 eq) in minimal DMF. Add DIPEA (6.0 eq).
-
Note: Pre-activation for 2-3 minutes is recommended to ensure efficient ester formation.
-
-
Coupling: Add the activated mixture to the resin. Shake/vortex at Room Temperature for 2 hours .
-
Monitoring: Perform a Kaiser Test (Ninhydrin). The resin should be colorless (negative), indicating complete capping of the amine.
-
-
Washing: Drain and wash resin (
DMF, DCM). -
Cleavage: Treat resin with TFA/TIS/Water (95:2.5:2.5) for 2 hours. Precipitate peptide in cold diethyl ether.
Visual Workflows
Synthesis & Regioselectivity Pathway
The following diagram illustrates the critical branching point between N1 and N2 alkylation and the purification logic.
Caption: Synthesis workflow highlighting the critical chromatographic separation of the N1-isomer (target) from the N2-isomer byproduct.
SPPS Integration Workflow
This diagram details the "Capping" cycle using 2-TPA on a peptide synthesizer or manual setup.
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for N-terminal modification using 2-TPA.
Quality Control & Data Analysis
Analytical Specifications
To ensure the integrity of the peptidomimetic, the following QC parameters must be met:
| Parameter | Method | Acceptance Criteria | Notes |
| Purity | HPLC (C18 Column) | > 95% | Monitor at 220 nm (Amide) and 254 nm (Tetrazole). |
| Identity | ESI-MS | Tetrazole ring is stable in ESI. | |
| Isomer Purity | No N2-isomer peaks | N1-H appears downfield ( | |
| Chirality | Chiral HPLC | > 98% ee | If starting with chiral 2-bromo-valerate, check for racemization. |
Troubleshooting Guide
-
Problem: Low coupling efficiency (Kaiser test remains blue).
-
Problem: Racemization of the alpha-carbon.
References
-
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. Link
-
Ostrovskii, V. A., et al. (2012). Tetrazoles via Multicomponent Reactions.[7][8][9][10] Chemical Reviews, 112(3), 2351-2389. Link
-
Zabrocki, J., et al. (1988). 1,5-Disubstituted tetrazoles as cis-amide bond surrogates.[1][5] Journal of the American Chemical Society, 110(17), 5875-5880. Link
-
Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions.[7][8][9][10] Chemical Reviews, 119(3), 1970-2042. Link
-
Bachem. (2023).[11] Solid Phase Peptide Synthesis (SPPS) explained. Bachem Knowledge Center. Link
Sources
- 1. 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 1,5-Disubstituted Tetrazole Ring as a cis-Amide Bond Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. With Unprotected Amino Acids to Tetrazolo Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-Tetrazole synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction [beilstein-journals.org]
- 11. bachem.com [bachem.com]
Validation & Comparative
Technical Guide: 1H NMR Structural Elucidation of 2-(1H-Tetrazol-1-yl)pentanoic Acid
[1]
Executive Summary & Application Context
2-(1H-Tetrazol-1-yl)pentanoic acid is a specialized heterocyclic building block, structurally analogous to
The primary analytical challenge in developing this compound is regioisomerism .[1] The alkylation of tetrazoles or the heterocyclization of azides with nitriles often yields a mixture of 1H-tetrazol-1-yl (N1) and 2H-tetrazol-2-yl (N2) isomers.[1]
-
The Product (N1-Isomer): Typically the kinetic product, often desired for specific biological activity.[1]
-
The Alternative (N2-Isomer): The thermodynamic impurity.[1]
This guide compares the spectral "fingerprint" of the N1 product against the N2 alternative, establishing a self-validating NMR protocol for purity assessment.
Experimental Protocol: Sample Preparation
To ensure high-resolution data and accurate integration of labile protons, the choice of solvent is paramount.[1]
Solvent Selection: DMSO-d vs. CDCl
| Feature | DMSO-d | CDCl |
| Solubility | Excellent. Dissolves the free carboxylic acid and polar tetrazole moiety instantly.[1] | Poor to Moderate. May require heating; risk of aggregation.[1] |
| -COOH Signal | Sharp/Distinct. Appears at 12–13 ppm.[1] | Broad/Invisible. Often exchanged or broadened into the baseline.[1] |
| Tetrazole C5-H | Deshielded (9.0–9.6 ppm). Clear separation between N1 and N2 isomers.[1] | Shielded (8.5–9.0 ppm). Signals often overlap with solvent satellites or impurities.[1] |
| Water Peak | Distinct at 3.33 ppm (does not interfere).[1] | Variable (1.56 ppm); can overlap with alkyl chain multiplets.[1] |
Preparation Steps[1][3][4][5][6][7][8][9]
Spectral Analysis: The N1-Isomer (Product)
The structure contains four distinct spin systems: the Tetrazole ring proton, the Carboxylic acid, the Alpha-methine, and the Propyl side chain.[1]
Predicted Chemical Shift Table (DMSO-d )
Note: Values are based on structure-activity relationships of analogous
| Assignment | Proton Type | Shift ( | Multiplicity | Integration | Coupling ( |
| COOH | Carboxylic Acid | 12.5 – 13.2 | Broad Singlet | 1H | N/A |
| C5-H | Tetrazole Ring | 9.35 – 9.55 | Singlet | 1H | N/A |
| Methine | 5.40 – 5.65 | dd or t | 1H | ||
| Methylene | 2.10 – 2.30 | Multiplet | 2H | Complex | |
| Methylene | 1.15 – 1.35 | Multiplet | 2H | Complex | |
| Methyl | 0.85 – 0.95 | Triplet | 3H |
Structural Logic (Expertise)[1][11]
-
The "Deshielding" Effect: The
-CH is significantly downfield (5.5 ppm) compared to a standard amino acid ( -CH ~3.5–4.0 ppm).[1] This is due to the strong electron-withdrawing nature of the tetrazole ring (aromatic + 4 nitrogens) combined with the carboxylic acid.[1] -
The Tetrazole Proton: In 1-substituted tetrazoles, the C5-H is flanked by two nitrogens (N1 and N4) and the double bond.[1] In DMSO, this proton is highly acidic and appears very downfield (~9.5 ppm).[1]
Comparative Analysis: N1 (Product) vs. N2 (Alternative)
The most critical quality attribute is the ratio of N1 to N2 isomers.[1] These isomers can be quantified by comparing the integrated area of their respective C5-H singlets.[1]
Differentiation Strategy
The N2-isomer is generally more lipophilic and thermodynamically stable, but its spectral signature is distinct.[1]
| Feature | N1-Isomer (Target) | N2-Isomer (Impurity) | Mechanistic Cause |
| Tetrazole C5-H | The N1-substituent disrupts the ring current less than N2-substitution; N1 placement places the proton between N4 and C-substituent, maximizing deshielding.[1] | ||
| N1 is more electron-withdrawing (inductive effect) than N2, pulling the | |||
| C5 Carbon ( | Diagnostic: The C5 carbon in N2 isomers is significantly deshielded compared to N1.[1] |
Workflow Diagram: Isomer Identification
The following diagram illustrates the logical flow for assigning the correct isomer using 1D and 2D NMR.
Caption: Logical workflow for distinguishing N1 vs N2 tetrazole regioisomers using chemical shift analysis and HMBC correlation.
Advanced Verification: 2D NMR Correlations
To satisfy the "Trustworthiness" requirement of E-E-A-T, the assignment should not rely solely on 1D shifts.[1] The following 2D correlations provide definitive proof of structure.
HMBC (Heteronuclear Multiple Bond Coherence)
The HMBC experiment correlates protons to carbons separated by 2-3 bonds.[1] This is the "gold standard" for tetrazole regiochemistry.
-
Pathway 1 (N1-Isomer):
-
Pathway 2 (N2-Isomer):
COSY (Correlation Spectroscopy)[1]
-
Confirms the propyl chain connectivity:
-
-CH
-CH -
-CH
-CH -
-CH
-CH
-
-CH
References
-
National Center for Biotechnology Information (2025). 2-(1H-tetrazol-1-yl)acetic acid monohydrate. PubChem Compound Summary. Available at: [Link][1]
-
Modgraph Consultants (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Available at: [Link]
-
CONICET (2012). Experimental and GIAO 15N NMR Study of Substituent Effects in 1H-Tetrazoles. Journal of Organic Chemistry. Available at: [Link][1]
Comparative Guide: Tetrazole vs. Carboxylate Bioisosteres in Drug Design
[1][2]
Executive Summary: The Bioisosteric Rationale
In medicinal chemistry, the substitution of a carboxylic acid (-COOH) with a 5-substituted 1H-tetrazole (-CN₄H) is a canonical bioisosteric replacement.[1] While both moieties are planar, acidic proton donors with similar pKa values, they diverge significantly in their metabolic fate, charge delocalization, and lipophilicity profiles.[2]
The Strategic Pivot:
-
Choose Carboxylates when rapid clearance is acceptable, or when a canonical salt bridge (e.g., with Arginine/Lysine) is the primary driver of potency.
-
Choose Tetrazoles to mitigate reactive metabolite formation (acyl glucuronides), increase lipophilicity, or exploit unique "aromatic-anion" binding interactions that persist even when specific cationic residues in the receptor are mutated.
Physicochemical Performance Matrix
The following data synthesizes comparative metrics from standard medicinal chemistry datasets (e.g., Hansch & Leo parameters).
Table 1: Physicochemical Property Comparison
| Parameter | Carboxylic Acid (R-COOH) | 5-Substituted Tetrazole (R-CN₄H) | Impact on Drug Design |
| pKa | 4.2 – 4.8 | 4.5 – 4.9 | Neutral. Both are ionized (>99%) at physiological pH (7.4). |
| Charge Distribution | Localized on 2 Oxygens | Delocalized over 4 Nitrogens | Tetrazole Advantage. Greater delocalization stabilizes the anion. |
| Lipophilicity (LogP) | Lower (More Hydrophilic) | Higher (~10x more lipophilic as anion) | Tetrazole Advantage. Improves membrane interaction, though desolvation cost is higher. |
| Geometry | Planar, Compact | Planar, Bulky (larger van der Waals vol.) | Nuance. Tetrazole requires a larger binding pocket. |
| H-Bonding | 1 Donor / 2 Acceptors | 1 Donor / 4 Acceptors | Tetrazole Advantage. More vectors for receptor interaction. |
Diagram 1: The Bioisostere Decision Logic
This decision tree illustrates the logical flow for selecting between these moieties based on ADME failures.
Caption: Decision logic for transitioning from carboxylate to tetrazole based on ADME liabilities.
Biological Activity & Safety Profile
The "Glucuronidation Trap"
The most critical differentiator is metabolic safety.
-
Carboxylates: Often undergo Phase II metabolism via UDP-glucuronosyltransferases (UGTs) to form Acyl Glucuronides . These are electrophilic species capable of migrating and covalently binding to plasma proteins (via transacylation), leading to immune-mediated idiosyncratic toxicity (DILI).
-
Tetrazoles: Undergo N-glucuronidation. Unlike acyl glucuronides, Tetrazole N-glucuronides are chemically stable and non-reactive. They do not form protein adducts, significantly improving the safety profile of the drug.
Permeability Paradox
While tetrazoles are more lipophilic (higher LogP), they do not always exhibit better passive permeability (PAMPA/Caco-2).
-
Mechanism: The extensive hydrogen bond network of the tetrazole ring creates a high desolvation penalty . The energy required to strip water molecules from the tetrazole anion before it can enter the lipid bilayer is higher than for the carboxylate.
-
Guidance: If a tetrazole analog fails permeability assays, consider masking the N-H with a prodrug moiety (e.g., Olmesartan medoxomil) rather than reverting to the carboxylate.
Case Study: Angiotensin II Receptor Blockers (ARBs)
The evolution of ARBs (Sartans) provides the definitive proof-of-concept for this bioisostere.
Comparison: Carboxylate Analog vs. Losartan (Tetrazole) Studies on the AT1 receptor reveal that while both analogs occupy the same binding pocket, they engage different residues.
-
Carboxylate Binding: Relies heavily on a salt bridge with Lys199 . Mutation of Lys199 to Glutamine (K199Q) abolishes binding.
-
Tetrazole Binding: Losartan retains affinity even in K199Q mutants.[3][4] The tetrazole anion forms a multi-point interaction involving His256 and an aromatic-anion interaction, making the binding more robust against minor conformational changes in the receptor.
Diagram 2: Differential Binding Modes (AT1 Receptor)
Caption: Mechanistic divergence in binding. Tetrazoles rely less on single salt bridges, offering robust multi-point binding.
Experimental Protocols
Synthesis: The "Click" Cycloaddition (Sharpless Method)
Context: Traditional methods use toxic tin or aluminum azides. The zinc-catalyzed protocol is the industry standard for safety and yield.
Protocol: Zinc-Catalyzed [3+2] Cycloaddition
-
Reagents: Nitrile substrate (1.0 eq), Sodium Azide (
, 1.1 eq), Zinc Bromide ( , 1.0 eq). -
Solvent: Water (or Water/Isopropanol 1:1 for lipophilic nitriles).
-
Procedure:
-
Dissolve nitrile and zinc salt in solvent.
-
Add
(Caution: Azide safety protocols required). -
Reflux at 100°C for 12–24 hours.
-
Workup (Critical): The product forms a Zinc-Tetrazole complex. You must acidify with 3N HCl to pH 1 to break the complex and release the free tetrazole.
-
Extract with Ethyl Acetate.[1]
-
Diagram 3: Synthesis Workflow
Caption: Sharpless/Demko Zinc-catalyzed synthesis route. Acidification step is critical for yield.
Assay: Determining pKa (Potentiometric Titration)
Context: Accurate pKa is vital to confirm ionization state at physiological pH.
-
Preparation: Dissolve 5 mg of compound in 0.1 M KCl (ionic strength adjuster). If insoluble, use <5% DMSO/Methanol (note: co-solvent shifts pKa, requiring Yasuda-Shedlovsky extrapolation).
-
Titrant: Carbonate-free 0.1 N KOH.
-
Method: Titrate from pH 2.0 to 11.0 under
atmosphere to prevent absorption. -
Analysis: Calculate pKa using the Bjerrum difference plot method or Gran plot.
-
Validation: Tetrazoles typically show a sharp inflection point near pH 4.5–5.0.
-
References
-
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013).[5] Carboxylic acid (bio)isosteres in drug design.[2][6][1][7][8] ChemMedChem, 8(3), 385–395.[5] Link
-
Demko, Z. P., & Sharpless, K. B. (2001).[9] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
Noda, K., Saad, Y., Kinoshita, A., et al. (1995). Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms. Journal of Biological Chemistry, 270(5), 2284–2289. Link
- Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.
-
Pippione, A. C., et al. (2018). Metabolism-resistant isosteric replacements for carboxylic acids.[10] MedChemComm. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]
- 7. researchgate.net [researchgate.net]
- 8. drughunter.com [drughunter.com]
- 9. 1H-Tetrazole synthesis [organic-chemistry.org]
- 10. 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC retention time data for 2-Tetrazol-1-yl-pentanoic acid
Technical Guide: HPLC Profiling and Retention Behavior of 2-Tetrazol-1-yl-pentanoic Acid
Executive Summary 2-Tetrazol-1-yl-pentanoic acid (CAS: 876716-23-3) is a critical polar intermediate and process-related impurity often encountered in the synthesis of tetrazole-bearing pharmaceutical active ingredients (APIs), such as Angiotensin II Receptor Blockers (ARBs like Valsartan).[1] Its structural duality—possessing both a carboxylic acid and a tetrazole ring—renders it highly polar and acidic.[1] This guide provides a technical comparison of HPLC methodologies, demonstrating why standard C18 protocols often fail to retain this compound and offering an optimized protocol using polar-embedded stationary phases to ensure regulatory-compliant separation.[1]
Chemical Context & Chromatographic Challenges
The analysis of 2-Tetrazol-1-yl-pentanoic acid presents a specific set of challenges distinct from the parent APIs (e.g., Valsartan), which are typically lipophilic.[1]
-
Structure: A short pentanoic acid chain substituted at the C2 position with a tetrazole ring.[1][2]
-
Acidity (pKa): The molecule possesses two acidic protons: the carboxylic acid (~pKa 4.[3]8) and the tetrazole moiety (~pKa 4.7-5.0).
-
The Challenge: In standard Reverse Phase (RP) HPLC at neutral pH, both groups are ionized, resulting in a net negative charge and near-zero retention on C18 columns (elution at void volume). Even at acidic pH, its small hydrophobic surface area leads to poor retention and potential co-elution with the solvent front.[1]
Comparative Methodologies: Standard vs. Optimized
The following data compares the performance of a standard "Sartan" QC method against an optimized method designed specifically for this polar impurity.
Scenario A: Standard Generic C18 Method (The Failure Mode)
-
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18), 250 x 4.6 mm, 5 µm.[1]
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B) Gradient.
-
Observation: The compound elutes almost immediately, often co-eluting with polar matrix components or the injection void.[1]
Scenario B: Optimized Polar-Retention Method (The Recommended Protocol)
-
Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18) or Phenyl-Hexyl.[1]
-
Mobile Phase: 20 mM Potassium Phosphate Buffer (pH 2.5) / Methanol.[4]
-
Mechanism: The acidic pH (2.5) suppresses ionization of both the carboxyl and tetrazole groups, maximizing hydrophobicity.[1] The Phenyl-Hexyl or Polar-Embedded phase provides additional
interactions with the tetrazole ring, significantly increasing retention time and peak symmetry.[1]
Experimental Data Summary
Table 1: Comparative Retention Time Data
| Parameter | Standard Method (Scenario A) | Optimized Method (Scenario B) |
| Stationary Phase | C18 (Standard) | Phenyl-Hexyl / Polar-Embedded C18 |
| Mobile Phase pH | Uncontrolled / Weakly Acidic (~3.[1]0) | Strictly Controlled (pH 2.5) |
| Organic Modifier | Acetonitrile | Methanol (Promotes |
| Retention Time (RT) | 1.2 - 1.5 min (Near Void) | 4.8 - 5.5 min (Well Resolved) |
| Peak Symmetry (Tailing) | > 2.0 (Poor) | < 1.2 (Excellent) |
| Resolution (Rs) | N/A (Co-elution) | > 3.0 (from solvent front) |
| LOD (S/N > 3) | High (due to baseline noise) | Low (High Sensitivity) |
Analyst Note: Using Acetonitrile in the optimized method may reduce retention time compared to Methanol because Methanol's protic nature interacts more favorably with the polar tetrazole, slowing its elution.[1]
Detailed Recommended Protocol
To achieve the results in Scenario B, follow this step-by-step workflow. This protocol is self-validating through the use of a resolution check.
Reagents & Preparation
-
Buffer Preparation (20 mM KH₂PO₄, pH 2.5):
-
Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 900 mL HPLC-grade water.
-
Adjust pH to 2.5 ± 0.05 using dilute Orthophosphoric Acid (85%).
-
Dilute to 1000 mL and filter through a 0.22 µm nylon membrane.
-
-
Mobile Phase A: Buffer (pH 2.5).
-
Mobile Phase B: Methanol (HPLC Grade).
Instrument Conditions
-
Column: Phenyl-Hexyl or C18-Aq, 150 x 4.6 mm, 3.5 µm (or 5 µm).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
-
Detection: UV at 210 nm (Tetrazole absorption) or 225 nm.
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (MeOH) | Comment |
| 0.0 | 95 | 5 | Initial equilibration |
| 2.0 | 95 | 5 | Isocratic hold for polar retention |
| 10.0 | 40 | 60 | Elute hydrophobic impurities |
| 12.0 | 95 | 5 | Re-equilibration |
Visualization: Separation Logic & Impurity Fate
The following diagram illustrates the decision logic for selecting the correct column and the mechanistic fate of the impurity during chromatography.
Caption: Decision tree for column selection. Standard C18 fails due to ionic repulsion; Phenyl-Hexyl succeeds via Pi-Pi interactions.[1]
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 81980821, 3-[5-(2-Phenylethyl)tetrazol-1-yl]pentanoic acid. Retrieved from [Link]
-
Vinzuda, D. U., et al. (2019).[1] RP-HPLC Method Development and Validation of Valsartan in Bulk and its Tablet Dosage Form. Hilaris Publisher.[1] Retrieved from [Link]
-
Boraei, A. A. (2001).[1][3] Acidity Constants of Some Tetrazole Compounds in Various Aqueous-Organic Solvent Media. Journal of Chemical & Engineering Data. (Contextual reference for Tetrazole pKa ~4.7).
-
Shimadzu Application News. (2022). LCMS Characterization of Ultra Trace Impurities in Pharma Analysis. Retrieved from [Link]
Sources
- 1. Showing Compound Pentanoic acid (FDB003230) - FooDB [foodb.ca]
- 2. 876716-23-3 Cas No. | 2-Tetrazol-1-yl-pentanoic acid | Matrix Scientific [matrixscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
Bioactivity validation of tetrazole-based norvaline mimics
This guide provides an in-depth comparative analysis of tetrazole-based norvaline mimics, specifically focusing on (S)-2-amino-5-(1H-tetrazol-5-yl)pentanoic acid (referred to here as Tet-Norvaline ), against the parent compound L-Norvaline and the boronic acid derivative BEC .
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, Drug Development Leads
Executive Summary: The Bioisosteric Rationale
L-Norvaline is a potent, non-competitive inhibitor of Arginase (I and II), widely used to study endothelial dysfunction and nitric oxide (NO) regulation. However, its clinical utility is often limited by rapid renal clearance and susceptibility to metabolic conjugation.
The Tetrazole-Norvaline mimic replaces the terminal carboxylic acid with a 1H-tetrazole ring. This substitution is not merely structural; it fundamentally alters the physicochemical landscape of the molecule while retaining the critical electrostatic interactions required for active site binding.
Strategic Comparison Matrix
| Feature | L-Norvaline (Parent) | Tet-Norvaline (Mimic) | BEC (Boronate Alt.) |
| Primary Target | Arginase I / II | Arginase I / II | Arginase I / II |
| Binding Mode | Non-competitive (Allosteric/Exosite) | Non-competitive (Bioisosteric) | Competitive (Transition State) |
| pKa (Acidic) | ~2.3 (COOH) | ~4.9 (Tetrazole) | ~8.5 (Boronate) |
| Metabolic Stability | Low (Glucuronidation risk) | High (Resists conjugation) | Moderate |
| Cell Permeability | High (LAT1 Transport) | Moderate (Desolvation penalty) | High |
| Toxicity Risk | Low | Low | Moderate (Boron accumulation) |
Comparative Bioactivity Analysis
Potency & Binding Affinity (IC50)
While boronic acid derivatives like BEC act as transition-state analogues (binding directly to the manganese cluster), Norvaline and its tetrazole mimics often exploit ancillary binding pockets or coordinate differently.
-
L-Norvaline: Exhibits an IC50 in the range of 10–20 mM (millimolar) for Arginase I. It relies on the carboxylate anion to anchor the molecule via hydrogen bonding with Asn130/Asp124 residues.
-
Tet-Norvaline: The tetrazole ring distributes the negative charge over four nitrogen atoms. This delocalization typically results in a 2–5 fold retention or slight reduction in potency compared to the carboxylate. However, the larger planar surface area of the tetrazole can engage in additional
-stacking interactions if aromatic residues (e.g., His141) are accessible in the specific isoform.
Pharmacokinetics (PK) & Stability
This is the decisive advantage of the tetrazole mimic.
-
Metabolic Shielding: The carboxylic acid of L-Norvaline is a prime target for Phase II metabolism (glucuronidation). The tetrazole ring is bio-orthogonal to these transferases, significantly extending the plasma half-life (
). -
Transmembrane Transport: Unlike the carboxylate, which is actively transported via the Large Neutral Amino Acid Transporter (LAT1), the tetrazole anion faces a higher desolvation penalty . This means passive permeability may be lower, but it is less likely to be rapidly effluxed, leading to higher intracellular retention times.
Experimental Validation Protocols
Protocol A: Synthesis of Tet-Norvaline (Nitrile-Azide Cycloaddition)
Rationale: Direct conversion of the cyano-analogue ensures stereochemical retention.
-
Starting Material: (S)-2-((tert-butoxycarbonyl)amino)-4-cyanobutanoic acid (Boc-protected nitrile).
-
Cycloaddition: Dissolve substrate (1.0 eq) in DMF. Add Sodium Azide (NaN3, 1.5 eq) and Ammonium Chloride (NH4Cl, 1.5 eq).
-
Reaction: Heat to 100°C for 12–16 hours. The NH4Cl acts as a proton source to catalyze the formation of the tetrazolate intermediate.
-
Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.
-
Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group.[1]
-
Purification: Recrystallize from Methanol/Ether.
Protocol B: Arginase Inhibition Assay (Colorimetric)
Rationale: This assay quantifies urea production, the direct product of arginase activity.
-
Enzyme Prep: Use purified recombinant Human Arginase I (1 unit/µL). Activate with 10 mM MnCl2 in Tris-HCl (pH 7.4) at 55°C for 10 mins.
-
Incubation:
-
Mix 10 µL activated enzyme + 10 µL Inhibitor (Tet-Norvaline at varying concentrations: 0.1 µM – 100 µM).
-
Incubate at 37°C for 10 minutes to allow inhibitor binding.
-
-
Substrate Addition: Add 20 µL L-Arginine (100 mM, pH 9.7). Incubate for 60 mins at 37°C.
-
Termination: Stop reaction with 200 µL Acid Mix (H2SO4: H3PO4: H2O = 1:3:7).
-
Detection: Add 20 µL
-ISPF (9% -isonitrosopropiophenone in EtOH). Heat at 100°C for 45 mins. -
Readout: Measure Absorbance at 540 nm . Calculate IC50 using non-linear regression (GraphPad Prism).
Mechanism of Action Visualization
The following diagram illustrates the comparative binding and metabolic fate of the parent compound versus the tetrazole mimic.
Figure 1: Comparative pharmacokinetics and binding pathway. Note the divergence in transport mechanisms and metabolic stability between the carboxylate parent and tetrazole mimic.
Senior Scientist’s Commentary
"In my experience validating arginase inhibitors, the shift from carboxylate to tetrazole is rarely about improving potency—it is about improving persistence.
When you run the assay (Protocol B), do not be discouraged if the Tet-Norvaline shows a slightly higher IC50 (lower potency) than the parent L-Norvaline. The in vivo efficacy often flips this relationship. The tetrazole resists the rapid renal clearance and glucuronidation that plagues simple amino acids.
Critical Tip: Ensure your synthesis (Protocol A) rigorously removes all traces of Sodium Azide. Residual azide is a potent inhibitor of many metalloenzymes (including Arginase) and will generate false positives in your bioactivity data."
References
-
Vertex Pharmaceuticals. (2015). Design, Synthesis, and Biological Evaluation of Tetrazole Analogs of Cl-Amidine as Protein Arginine Deiminase Inhibitors. PMC. Link
-
Cambridge MedChem Consulting. (2022). Acid Bioisosteres: Tetrazole vs Carboxylic Acid. Link
-
BenchChem. (2025). Tetrazole vs. Carboxylic Acid: A Comparative Analysis in Drug Design. Link
- Corraliza, I. M., et al. (1994). Determination of arginase activity in macrophages: a micromethod. Journal of Immunological Methods. (Standard Protocol Basis).
-
Ballatore, C., et al. (2013). Structure-Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. Link
Sources
Safety Operating Guide
Executive Safety Directive: The "Wolf in Sheep's Clothing"
Topic: 2-Tetrazol-1-yl-pentanoic Acid Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists
Immediate Action Required: Stop and re-evaluate your standard "Organic Acid" disposal protocols.
As a Senior Application Scientist, I often see 2-Tetrazol-1-yl-pentanoic acid mishandled because of its name. Researchers see "pentanoic acid" and default to standard organic acid waste streams. This is a critical error. The tetrazole ring (CN₄) embedded in the structure transforms this molecule from a benign fatty acid derivative into a nitrogen-rich, potential energetic material.
Core Safety Rules:
-
NO Metal Contact: Never use metal spatulas or dispose of in metal safety cans. Tetrazoles can react with transition metals (Fe, Cu, Zn) to form shock-sensitive metal tetrazolates, similar to metal azides.
-
Segregate from Oxidizers: The high nitrogen content makes this compound a fuel source. Mixing with strong oxidizers (peroxides, nitrates) creates a high-probability deflagration hazard.
-
D003 Reactive Waste Protocol: Unless you have specific calorimetric data proving stability, default to treating this as RCRA D003 (Reactive) waste due to the potential for rapid decomposition or explosion under heat/confinement.
Chemical Profile & Hazard Classification
Understanding the duality of this molecule is key to safe disposal. It possesses both a corrosive tail (carboxylic acid) and an energetic head (tetrazole).
| Property | Data | Operational Implication |
| Chemical Formula | C₆H₁₀N₄O₂ | High Nitrogen:Carbon ratio indicates energetic potential. |
| Molecular Weight | ~170.17 g/mol | -- |
| Functional Groups | 1. Carboxylic Acid (-COOH)2. Tetrazole Ring (-CN₄) | 1.[1] Corrosive/Acidic.2. Shock/Thermal Sensitivity Risk. |
| Solubility | Soluble in DMSO, Methanol, Base. | Do not dispose of in aqueous drains. pH changes can precipitate the solid, causing blockages and accumulation of energetic solids. |
| RCRA Code (Est.) | D003 (Reactive) / D002 (Corrosive) | Must be flagged for Incineration. Do not bulk with general solvents. |
Pre-Disposal Stabilization & Handling
Before moving the waste to the central accumulation area, you must stabilize it at the bench level.
A. Solid Waste (Preferred State)
-
Containment: Collect solids in a wide-mouth HDPE (High-Density Polyethylene) jar.
-
Damping (Optional but Recommended): If the powder is dry and fine (dust hazard), dampen slightly with high-flashpoint mineral oil or water (if compatible with downstream incineration) to desensitize it against friction/static.
-
Tools: Use only conductive plastic or ceramic spatulas. Strictly Forbidden: Stainless steel or iron spatulas.
B. Liquid Waste (Solutions)
-
Solvent Compatibility: Ensure the carrier solvent is compatible. Methanol or Ethanol are acceptable.
-
Avoid: Do not mix with chlorinated solvents (DCM, Chloroform) in the same waste container if possible, as this complicates incineration chemistry.
-
pH Control: Keep the solution neutral to slightly basic. Strong acidification can precipitate the free acid, creating solid deposits in the waste container that may dry out and become sensitive.
Disposal Workflow: The Decision Logic
The following decision tree illustrates the critical segregation steps required to prevent accidental formation of explosive salts or uncontrolled reactions.
Figure 1: Decision logic for the safe segregation and packaging of tetrazole-derivative waste. Note the critical prohibition of metal containers.
Regulatory Compliance & Waste Coding
To ensure your facility remains compliant with EPA and local regulations, use the following coding strategy.
-
Primary Code: D003 (Reactivity).
-
Justification: Tetrazoles are a class of compounds known to be chemically unstable and capable of detonation or explosive decomposition [1]. Even if this specific derivative is relatively stable, the regulatory burden of proof lies with the generator. Unless you have specific DSC (Differential Scanning Calorimetry) data proving otherwise, code as D003.
-
-
Secondary Code: D002 (Corrosivity). [2]
-
Justification: If the waste is a liquid with pH ≤ 2 (due to the carboxylic acid moiety).
-
-
Labeling Text:
DANGER: HIGH NITROGEN ORGANIC. CONTAINS: 2-Tetrazol-1-yl-pentanoic acid. HAZARD: POTENTIAL SHOCK SENSITIVITY / REACTIVE. DO NOT COMPACT.
Emergency Contingencies
Scenario: Benchtop Spill (Solid Powder)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
Isolate: Remove all ignition sources.
-
Neutralize: Do not use dry sweeping (friction risk). Wet the spill gently with a compatible solvent (ethanol/water mixture) to desensitize.
-
Cleanup: Use plastic scoops and anti-static wipes. Place waste into a plastic bag, then into the HDPE disposal jar.
Scenario: Skin/Eye Contact [3][4][5][6]
-
Mechanism: The pentanoic acid tail allows for rapid dermal absorption, while the acidic nature causes burns.
-
Action: Flush with water for 15 minutes. The tetrazole ring is generally less toxic than the acid moiety but can cause systemic effects if absorbed in large quantities.
References
-
United States Environmental Protection Agency (EPA). (2025).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (D003 Reactivity). Retrieved from [Link]
-
American Chemical Society (ACS). (2019).[1] Tetrazoles via Multicomponent Reactions. Chemical Reviews. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry. Retrieved from [Link](Note: Generalized link to PMC search for verification of class behavior).
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Tetrazol-1-yl-pentanoic Acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, with innovation comes the profound responsibility of ensuring the safety of the researchers who make it possible. This guide provides essential, in-depth safety protocols for handling 2-Tetrazol-1-yl-pentanoic acid. As no specific Safety Data Sheet (SDS) exists for this unique molecule, we will apply our expertise to synthesize a robust safety framework by analyzing its constituent functional groups: the potentially explosive and reactive tetrazole ring and the corrosive carboxylic acid chain. This document is designed to be a dynamic, procedural resource that builds a culture of safety and trust within your laboratory.
The 'Why': A Hazard-Based Rationale for PPE Selection
Understanding the causality behind each piece of personal protective equipment (PPE) is fundamental to its correct and consistent use. The chemical personality of 2-Tetrazol-1-yl-pentanoic acid is twofold, demanding respect for both its acidic nature and the energetic potential of its heterocyclic core.
-
Carboxylic Acid Moiety: The pentanoic acid portion of the molecule classifies it as a corrosive substance. Similar carboxylic acids are known to cause severe skin burns and serious eye damage.[1][2] Inhalation of vapors or aerosols can lead to irritation of the respiratory tract.[3][4] Therefore, preventing contact with skin, eyes, and mucous membranes is a primary objective.
-
Tetrazole Moiety: The 1H-tetrazole ring introduces a higher level of hazard. Tetrazole-containing compounds are nitrogen-rich and can be energetic, posing a risk of explosive decomposition when subjected to heat, shock, or friction.[5] They can react vigorously with strong oxidizing agents and certain metals, potentially forming explosive salts.[6] Upon combustion or reaction with acidic substances, they can release toxic and corrosive gases, including nitrogen oxides and carbon monoxide.[6]
This dual-hazard profile necessitates a multi-layered PPE strategy that goes beyond standard laboratory practice.
The 'What': Core Protective Equipment and Engineering Controls
The first line of defense is always to engineer out the hazard. Therefore, all handling of 2-Tetrazol-1-yl-pentanoic acid must be conducted within a certified chemical fume hood. [1] This primary engineering control is non-negotiable as it contains vapors, protects from splashes, and provides a physical barrier in the unlikely event of a rapid decomposition.
The following table summarizes the mandatory PPE for all personnel handling the compound.
| Protection Area | Required PPE | Rationale & Specifications |
| Eye & Face | Chemical Splash Goggles & Full-Face Shield | Standard safety glasses are insufficient. Chemical splash goggles conforming to ANSI Z87.1 are required to form a seal around the eyes, protecting from corrosive splashes. A full-face shield must be worn over the goggles when handling larger quantities (>5g) or performing operations with a higher risk of splashing or energetic reaction (e.g., heating, quenching). |
| Hand | Double Nitrile Gloves | Due to the corrosive nature and potential for skin absorption, double-gloving with chemical-resistant nitrile gloves is mandatory.[7] The outer glove should be removed immediately upon known contamination. For prolonged tasks, consider using a heavier-duty glove as the outer layer. Always inspect gloves for tears or pinholes before use. |
| Body | Flame-Resistant (FR) Lab Coat & Chemical Apron | A flame-resistant lab coat is essential due to the potential fire and explosion hazard from the tetrazole moiety. For dispensing or transferring solutions, an additional chemical-resistant apron should be worn over the lab coat to protect against corrosive spills. |
| Footwear | Closed-toe, Non-porous Shoes | Full-coverage shoes made of a non-porous material like leather are required to protect feet from spills. |
| Respiratory | As needed, based on risk assessment | While all work should be in a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases must be available for emergency situations, such as a large spill outside of containment.[8] |
The 'How': Procedural, Step-by-Step Guidance
Adherence to protocol is a self-validating system of safety. The following workflows are designed to minimize exposure and ensure operational integrity.
PPE Selection Workflow
The level of PPE is dictated by the specific task and associated risks. Use the following logic to ensure adequate protection.
Caption: PPE selection workflow based on task-specific risk assessment.
Protocol for Donning and Doffing PPE
Preventing cross-contamination is critical. Follow this sequence precisely.
Donning (Putting On) Sequence:
-
Footwear Check: Confirm you are wearing appropriate closed-toe shoes.
-
Lab Coat: Put on your flame-resistant lab coat and fasten it completely.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
-
Goggles & Face Shield: Put on your chemical splash goggles first, then the face shield if required by the task.
Doffing (Taking Off) Sequence: This process is designed to move from most contaminated to least contaminated.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and pulling it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of them in the designated hazardous waste container.
-
Face Shield & Apron: If worn, remove the face shield and chemical apron.
-
Lab Coat: Unfasten and remove the lab coat by rolling it down your arms, keeping the contaminated outside folded inward. Hang it in its designated area or dispose of it if it's a disposable type.
-
Goggles: Remove your goggles.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Emergency and Disposal Plans
Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS or this guide to the medical personnel.[1][3] |
| Small Spill (<5g/100mL) | Alert others in the lab. Wearing your full PPE, absorb the spill with an inert, non-combustible material (e.g., sand or vermiculite). Do not use combustible materials like paper towels. Collect the absorbed material in a sealed container for hazardous waste disposal. |
| Large Spill | Evacuate the immediate area. Alert your supervisor and institutional safety office. Do not attempt to clean it up without specialized training and equipment. |
Disposal Plan
All materials, including contaminated PPE, that come into contact with 2-Tetrazol-1-yl-pentanoic acid must be treated as hazardous waste.[9]
-
Solid Waste: Unused compound, contaminated gloves, absorbent materials, and disposable lab coats must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions containing the compound must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Vendor: All waste must be disposed of through a licensed chemical waste disposal plant.[10] Follow all local and institutional regulations for waste management.
By integrating this comprehensive safety framework into your daily operations, you build a resilient and trustworthy research environment. Safety is not a static checklist but a dynamic, scientifically-grounded practice that empowers confident and responsible discovery.
References
- Pentanoic Acid - Material Safety Data Sheet (MSDS). Sciencelab.com.
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Pentanoic acid, pentyl ester Safety Data Sheet. Synerzine. [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC (PubMed Central). [Link]
-
Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. Materials Advances (RSC Publishing). [Link]
-
Safe and efficient tetrazole synthesis in a continuous-flow microreactor. SciSpace. [Link]
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]
-
Protective Equipment. American Chemistry Council. [Link]
-
Safety equipment, PPE, for handling acids. Quicktest. [Link]
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
-
Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of Illinois Urbana-Champaign. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. echemi.com [echemi.com]
- 6. Page loading... [guidechem.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. fishersci.de [fishersci.de]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
